molecular formula C19H18BrNO3S B2912198 N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide CAS No. 2305321-34-8

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B2912198
M. Wt: 420.32
InChI Key: RMSIEFIMCIHDTF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor that is being studied for its potential therapeutic effects on autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism Of Action

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide works by selectively inhibiting JAK1, a key enzyme involved in the signaling pathways that regulate immune responses. By blocking JAK1, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide can reduce the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune diseases.

Biochemical And Physiological Effects

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and can also inhibit the activation of immune cells, such as T cells and B cells.

Advantages And Limitations For Lab Experiments

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has several advantages for laboratory experiments, including its potency and selectivity for JAK1. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to determine its therapeutic potential in humans. Additionally, researchers may investigate the potential for combination therapies with other immunomodulatory agents or explore the use of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide in other disease areas, such as cancer or infectious diseases.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, but the preclinical and clinical data to date are encouraging.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide involves several steps, including the reaction of 4-bromo-2-methylphenol with ethyl 2-naphthoate, followed by sulfonation and subsequent reaction with ammonia. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. This compound has been studied for its potential therapeutic effects on a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSIEFIMCIHDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide

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